Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate
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Overview
Description
Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid, featuring methoxy groups at the 3 and 4 positions of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-methoxy-5-(4-methoxyphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where 3-methoxy-5-bromobenzoic acid is coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-methoxy-5-(4-methoxyphenyl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(4-methoxyphenyl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-5-(4-methoxyphenyl)benzoate involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its biological effects through various pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxy-4-(4-methoxyphenyl)benzoate
- Methyl 3-methoxy-5-(4-methylphenyl)benzoate
- Methyl 3-methoxy-5-(4-hydroxyphenyl)benzoate
Uniqueness
Methyl 3-methoxy-5-(4-methoxyphenyl)benzoate is unique due to the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of two methoxy groups enhances its solubility in organic solvents and can modulate its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-methoxy-5-(4-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-6-4-11(5-7-14)12-8-13(16(17)20-3)10-15(9-12)19-2/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAKVKWSFWWACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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